Cas no 71300-08-8 (3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid)

3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid structure
71300-08-8 structure
商品名:3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
CAS番号:71300-08-8
MF:C9H6ClNO5
メガワット:243.60100
MDL:MFCD00229279
CID:3035741
PubChem ID:21962448

3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid 化学的及び物理的性質

名前と識別子

    • (4-chloro-2-nitro-phenyl)-pyruvic acid
    • 3-(2-nitro-4-chlorophenyl)pyruvic acid;4-Chlor-2-nitro-phenyl-brenztraubensaeure;(2-Nitro-4-chlor-phenyl)-brenztraubensaeure;(4-Chlor-2-nitro-phenyl)-brenztraubensaeure;
    • 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
    • 3-(2-nitro-4-chlorophenyl)pyruvic acid
    • EN300-1981497
    • SCHEMBL7827901
    • 4-chloro-2-nitrophenylpyruvic acid
    • 71300-08-8
    • MBAVOKORVLXJML-UHFFFAOYSA-N
    • MDL: MFCD00229279
    • インチ: InChI=1S/C9H6ClNO5/c10-6-2-1-5(3-8(12)9(13)14)7(4-6)11(15)16/h1-2,4H,3H2,(H,13,14)
    • InChIKey: MBAVOKORVLXJML-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 242.99300
  • どういたいしつりょう: 242.9934500Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 314
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 100Ų

じっけんとくせい

  • PSA: 100.19000
  • LogP: 1.96760

3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1981497-2.5g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
2.5g
$1707.0 2023-09-16
Enamine
EN300-1981497-0.1g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
0.1g
$767.0 2023-09-16
Enamine
EN300-1981497-0.5g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
0.5g
$836.0 2023-09-16
Enamine
EN300-1981497-5.0g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
5g
$2525.0 2023-06-02
Enamine
EN300-1981497-0.05g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
0.05g
$732.0 2023-09-16
Enamine
EN300-1981497-10g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
10g
$3746.0 2023-09-16
Enamine
EN300-1981497-1g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
1g
$871.0 2023-09-16
Enamine
EN300-1981497-0.25g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
0.25g
$801.0 2023-09-16
Enamine
EN300-1981497-1.0g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
1g
$871.0 2023-06-02
Enamine
EN300-1981497-10.0g
3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid
71300-08-8
10g
$3746.0 2023-06-02

3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid 関連文献

3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acidに関する追加情報

Comprehensive Overview of 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid (CAS No. 71300-08-8)

3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid, with the CAS number 71300-08-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of nitrophenyl derivatives, which are widely studied for their potential applications in drug development and chemical synthesis. The presence of both chloro and nitro functional groups in its structure makes it a versatile intermediate for further chemical modifications.

In recent years, the demand for 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid has increased due to its role in the synthesis of bioactive molecules. Researchers are particularly interested in its potential as a building block for antimicrobial agents and enzyme inhibitors. The compound's unique structure allows it to interact with biological targets, making it a valuable candidate for medicinal chemistry studies. Additionally, its oxopropanoic acid moiety contributes to its reactivity, enabling diverse synthetic pathways.

One of the most frequently asked questions about CAS 71300-08-8 is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which is crucial for its handling in laboratory settings. Its stability is influenced by factors like pH and temperature, making it essential to store it in controlled environments to prevent degradation.

The synthesis of 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid typically involves multi-step reactions, starting from readily available precursors like 4-chloro-2-nitrobenzaldehyde. Advanced techniques such as HPLC and NMR spectroscopy are employed to characterize its purity and structural integrity. These methods ensure that the compound meets the stringent requirements for research and industrial applications.

From an environmental perspective, the compound's biodegradability and ecological impact are topics of growing interest. While 71300-08-8 is not classified as hazardous under current regulations, its nitroaromatic nature warrants careful disposal to minimize environmental contamination. Researchers are exploring greener synthesis routes to reduce waste and improve sustainability in its production.

In the context of drug discovery, 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid has shown promise in preliminary studies targeting inflammatory diseases and metabolic disorders. Its ability to modulate specific biochemical pathways makes it a subject of ongoing investigation. Furthermore, its derivatives are being evaluated for their potential in cancer therapy, highlighting its broad applicability in modern medicine.

The compound's CAS number 71300-08-8 is often searched in conjunction with terms like "synthesis methods", "biological activity", and "safety data", reflecting the diverse interests of the scientific community. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its importance in chemical and pharmaceutical industries.

In summary, 3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid (CAS No. 71300-08-8) is a compound of significant scientific and industrial relevance. Its unique structural features and potential applications in drug development and agrochemical research make it a focal point for ongoing studies. With advancements in synthetic chemistry and analytical techniques, the compound's utility is likely to expand, addressing some of the most pressing challenges in healthcare and sustainability.

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